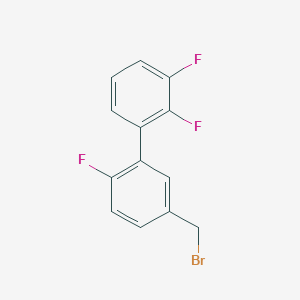

5'-Bromomethyl-2,3,2'-trifluorobiphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis and Advanced Materials Science

Biphenyl scaffolds are privileged structures in organic chemistry due to their widespread presence in pharmaceuticals, natural products, and advanced materials. nih.govresearchgate.net Their rigid, planar structure provides a robust framework for constructing complex molecules. In materials science, fluorinated biphenyls are utilized in the development of liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and other organic electronics due to their unique electronic and photophysical properties. nih.gov

The Strategic Role of Fluorine in Modulating Electronic and Chemical Properties of Aromatic Systems

The introduction of fluorine atoms into aromatic systems profoundly alters their electronic and chemical properties. nih.gov Fluorine is the most electronegative element, and its presence can significantly impact a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. researchgate.net This has made organofluorine compounds, including fluorinated biphenyls, highly valuable in medicinal chemistry for drug design. unilag.edu.ngnih.gov The strong carbon-fluorine bond also imparts high thermal and chemical stability, a desirable trait for materials applications. qualitas1998.netman.ac.uk

Utility of Bromomethyl Functionalities as Versatile Synthetic Intermediates and Reactive Handles

The bromomethyl group (-CH₂Br) is a highly useful functional group in organic synthesis. It serves as a versatile electrophilic handle for introducing a benzyl-type group into various molecules through nucleophilic substitution reactions. wikipedia.orgstackexchange.com This reactivity allows for the straightforward formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. The benzylic position is particularly reactive due to the stability of the resulting benzylic carbocation or radical intermediate, which is stabilized by the adjacent aromatic ring. libretexts.orgmasterorganicchemistry.comkhanacademy.org

Contextualizing 5'-Bromomethyl-2,3,2'-trifluorobiphenyl within Current Fluorinated Biaryl Research Paradigms

Without specific data, one can only hypothesize about the potential role of this compound. Based on its structure, it would be a trifluorinated biaryl containing a reactive bromomethyl group. Such a compound could theoretically serve as a building block in the synthesis of more complex molecules for applications in medicinal chemistry or materials science. The trifluoro substitution pattern would be expected to influence the molecule's conformation and electronic properties, while the bromomethyl group would provide a site for further chemical modification. However, as no synthesis or characterization of this compound has been reported, its specific properties and potential remain unknown. The synthesis of polyfluorinated biphenyls can be challenging, often requiring specialized cross-coupling methodologies to overcome the electron-deficient nature of the substrates. acs.orgnih.gov

Table of Compounds Mentioned

Structure

3D Structure

Properties

IUPAC Name |

1-[5-(bromomethyl)-2-fluorophenyl]-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3/c14-7-8-4-5-11(15)10(6-8)9-2-1-3-12(16)13(9)17/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRAVDUPLNCSIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=C(C=CC(=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501230803 | |

| Record name | 1,1′-Biphenyl, 5′-(bromomethyl)-2,2′,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261828-14-1 | |

| Record name | 1,1′-Biphenyl, 5′-(bromomethyl)-2,2′,3-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261828-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-Biphenyl, 5′-(bromomethyl)-2,2′,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[5-(bromomethyl)-2-fluorophenyl]-2,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromomethyl 2,3,2 Trifluorobiphenyl and Analogous Structures

Strategies for the Construction of Fluorinated Biphenyl (B1667301) Core Structures

The formation of the C-C bond between the two phenyl rings is a critical step in the synthesis of the trifluorobiphenyl core. Palladium-catalyzed cross-coupling reactions are the most prominent and versatile methods for achieving this transformation, with other transition-metal-mediated approaches and regioselective fluorination techniques also playing important roles.

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, including those with fluorine substituents. mdpi.comresearchgate.net This reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or its ester derivatives. mdpi.comresearchgate.net

For the synthesis of a 2,3,2'-trifluorobiphenyl core, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a dihalodifluorobenzene with a fluorophenylboronic acid. For instance, 1-bromo-2,3-difluorobenzene (B1273032) could be coupled with (2-fluoro-5-methylphenyl)boronic acid. The presence of fluorine atoms on the aromatic rings can influence the reactivity of the substrates, often requiring careful optimization of reaction conditions. mdpi.com Key parameters that are typically optimized include the choice of palladium catalyst, ligand, base, and solvent.

Table 1: Typical Components in Suzuki-Miyaura Coupling for Fluorinated Biphenyls

| Component | Examples | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [Pd(allyl)Cl]₂ | Facilitates the catalytic cycle |

| Ligand | Phosphine-based (e.g., PPh₃, PCy₃), N-heterocyclic carbenes (NHCs) | Stabilizes the palladium center and influences reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Toluene (B28343), Dioxane, DMF, Water | Solubilizes reactants and influences reaction rate |

Recent advancements have also focused on the use of heterogeneous palladium catalysts, such as palladium nanoparticles supported on materials like graphene, which offer advantages in terms of catalyst recovery and reuse. mdpi.com

While the Suzuki-Miyaura coupling is prevalent, other transition metal-mediated reactions can also be employed for the synthesis of fluorinated biphenyls. The Hiyama cross-coupling, which utilizes organosilicon reagents, presents an alternative pathway. nih.gov Palladium-catalyzed Hiyama coupling of aryltrifluorosilanes with aryl chlorides has been shown to be effective for the formation of a variety of biaryl derivatives. nih.gov

Additionally, nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis and can be applied to the formation of C-C bonds in fluorinated aromatic systems. These reactions can sometimes offer different reactivity and selectivity compared to their palladium-catalyzed counterparts.

In some synthetic strategies, the fluorine atoms may be introduced onto a pre-existing biphenyl core. Regioselective fluorination of aromatic systems is a challenging but important transformation. nih.govbeilstein-journals.orgyoutube.com Electrophilic fluorinating agents, such as Selectfluor®, are commonly used to introduce fluorine atoms onto electron-rich aromatic rings. The directing effects of existing substituents on the biphenyl scaffold play a crucial role in determining the position of fluorination.

Transition metal-catalyzed fluorination reactions have also gained prominence, offering alternative methods for the regioselective introduction of fluorine. These methods can involve the use of palladium or other transition metals to catalyze the fluorination of aryl halides or other pre-functionalized aromatic compounds.

Methodologies for Introducing and Modifying the Bromomethyl Moiety

Once the fluorinated biphenyl core with a methyl group at the 5'-position is synthesized, the next critical step is the introduction of the bromine atom to form the bromomethyl group.

The most common and effective method for the conversion of a benzylic methyl group to a bromomethyl group is through a free radical bromination reaction. libretexts.orgyoutube.comchadsprep.com This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often under photochemical conditions (e.g., UV light). libretexts.orgyoutube.comchadsprep.com

The reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic position of the methyl group on the trifluorobiphenyl core. The resulting benzylic radical is stabilized by resonance with the aromatic ring, which makes this position particularly susceptible to radical halogenation. The benzylic radical then reacts with a molecule of bromine (generated in low concentrations from NBS) to form the desired bromomethyl product and a new bromine radical to continue the chain reaction. libretexts.org

Table 2: Reagents for Benzylic Bromination

| Reagent | Abbreviation | Role |

| N-Bromosuccinimide | NBS | Source of bromine radicals |

| Azobisisobutyronitrile | AIBN | Radical initiator |

| Benzoyl Peroxide | BPO | Radical initiator |

| Carbon Tetrachloride | CCl₄ | Traditional solvent (use is now limited due to toxicity) |

| Acetonitrile (B52724) | CH₃CN | Alternative solvent |

The selectivity of this reaction for the benzylic position over other positions on the aromatic rings is generally high due to the stability of the benzylic radical intermediate.

An alternative two-step approach to the bromomethyl group involves the initial synthesis of a hydroxymethyl-substituted trifluorobiphenyl, followed by its conversion to the corresponding bromide.

The hydroxymethyl group can be introduced through various methods, including the reduction of a corresponding aldehyde or carboxylic acid derivative. Once the hydroxymethyl precursor is obtained, it can be converted to the bromomethyl derivative using a variety of brominating agents. Common reagents for this transformation include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). These reagents react with the alcohol to form a good leaving group, which is then displaced by a bromide ion.

This two-step method can be advantageous in cases where direct radical bromination of the methyl group is not feasible or leads to undesired side products.

Convergent and Linear Synthesis Pathways for Target Structures

Linear Synthesis:

A linear synthesis involves the sequential modification of a single starting material through a series of steps. For the target molecule, a plausible linear route could begin with a substituted benzene (B151609) derivative, which is then elaborated step-by-step. For example, one might start with a fluorinated toluene derivative, introduce another fluoro group, then perform a coupling reaction to form the biphenyl, and finally brominate the methyl group.

Advantages: Conceptually straightforward to plan.

Convergent Synthesis:

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined (coupled) in a later step to form the final product or a late-stage intermediate. beilstein-journals.org For 5'-Bromomethyl-2,3,2'-trifluorobiphenyl, a convergent approach would typically involve the synthesis of two separate aryl fragments: one containing the trifluoro-substitution pattern and the other bearing the bromomethyl (or a precursor methyl) group. These two fragments are then joined, most commonly via a Suzuki-Miyaura cross-coupling reaction.

Disadvantages: Requires careful planning of the coupling reaction to ensure compatibility of the functional groups on each fragment.

For a complex molecule like this compound, a convergent approach is generally superior. A representative convergent strategy would be the Suzuki-Miyaura coupling of 2,3-difluorophenylboronic acid with 1-bromo-2-fluoro-5-methylbenzene, followed by benzylic bromination of the resulting 5'-methyl-2,3,2'-trifluorobiphenyl.

Optimization of Reaction Conditions and Synthetic Efficiency

The efficiency of synthesizing this compound heavily relies on the optimization of the key reaction steps: the Suzuki-Miyaura coupling and the benzylic bromination.

Optimization of Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling to form the trifluorobiphenyl core is a critical step. Several parameters can be adjusted to maximize the yield and minimize side products. The presence of multiple fluorine substituents can influence the electronic properties of the coupling partners, necessitating careful selection of reaction conditions.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or custom catalysts like HT@NC/Pd | The choice of palladium catalyst and ligand is crucial. Electron-rich and bulky ligands can be beneficial for coupling with electron-deficient aryl halides. reddit.com |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | The strength and nature of the base can significantly affect the reaction rate and yield. mdpi.com |

| Solvent | Toluene/Ethanol/Water, Dioxane/Water, or DMF | The solvent system influences the solubility of reactants and the stability of the catalyst. mdpi.com |

| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl halides. mdpi.com |

| Boron Reagent | Arylboronic acid or Arylboronate ester (e.g., pinacol (B44631) ester) | Boronate esters can offer greater stability and are sometimes preferred over boronic acids to prevent protodeboronation. researchgate.net |

Optimization of Benzylic Bromination:

The selective bromination of the methyl group to a bromomethyl group is the final key transformation. The goal is to achieve high selectivity for monobromination and avoid dibromination or aromatic bromination.

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | NBS is a standard reagent for radical bromination. DBDMH can be effective under Lewis acid catalysis, offering an alternative pathway. nih.gov |

| Initiator | AIBN (azobisisobutyronitrile), Benzoyl peroxide, or UV/Visible light | Radical initiators are necessary for reactions with NBS to generate the bromine radical. researchgate.netresearchgate.net |

| Solvent | CCl₄, Acetonitrile, or Dichloromethane | Non-polar aprotic solvents are typically used to prevent side reactions. gla.ac.uk |

| Temperature | Reflux temperature of the solvent | Heat is usually required to initiate the radical chain reaction. |

| Catalyst (for DBDMH) | Lewis acids like ZrCl₄ | Lewis acids can catalyze benzylic bromination, sometimes with higher selectivity and under milder conditions. nih.gov |

Chemical Transformations and Derivatization Strategies of 5 Bromomethyl 2,3,2 Trifluorobiphenyl

Reactions Involving the Bromomethyl Functional Group

The bromomethyl group (-CH₂Br) is a highly useful functional handle, primarily due to the lability of the carbon-bromine bond. As a benzylic bromide, it is particularly susceptible to reactions involving the displacement of the bromide ion, making it an excellent electrophilic partner for a variety of nucleophiles and a substrate for metal-catalyzed cross-coupling reactions.

The benzylic carbon in 5'-Bromomethyl-2,3,2'-trifluorobiphenyl is an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide array of nucleophiles to displace the bromide leaving group, allowing for the straightforward introduction of various heteroatoms. This high reactivity is attributed to the stabilization of the Sₙ2 transition state by the adjacent aromatic ring.

Common nucleophiles used in these transformations include:

Amine Nucleophiles: Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. Ammonia (B1221849) can be used to synthesize the primary amine.

Oxygen Nucleophiles: Alkoxides and phenoxides react to form ethers, while carboxylates can be used to generate esters.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for creating thioethers.

Other Nucleophiles: Azide ions are commonly used to introduce the azido (B1232118) group, which can be further transformed, for example, into an amine via reduction or into a triazole via cycloaddition. nih.gov Cyanide ions can be used to form nitriles, which serve as precursors to carboxylic acids, amines, or amides.

These reactions are typically performed in polar aprotic solvents like DMF or acetonitrile (B52724) and may be facilitated by a non-nucleophilic base to neutralize the HBr byproduct.

| Nucleophile (Nu⁻) | Reagent Example | Product Class | Resulting Functional Group |

|---|---|---|---|

| Amine | R₂NH (e.g., Diethylamine) | Amine | -CH₂-NR₂ |

| Alkoxide | R-O⁻ (e.g., Sodium Ethoxide) | Ether | -CH₂-OR |

| Thiolate | R-S⁻ (e.g., Sodium Thiophenolate) | Thioether | -CH₂-SR |

| Azide | NaN₃ (Sodium Azide) | Azide | -CH₂-N₃ |

| Cyanide | NaCN (Sodium Cyanide) | Nitrile | -CH₂-CN |

Beyond classical nucleophilic substitution, the bromomethyl group can participate in modern palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically joins sp²-hybridized carbons, has been adapted for sp³-hybridized centers like benzylic halides. nih.govnih.gov

This transformation involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product. nih.gov This method is highly effective for creating diarylmethane structures. The reaction conditions often require a palladium source (e.g., Pd(OAc)₂ or PdCl₂(dppf)), a suitable phosphine (B1218219) ligand (e.g., JohnPhos), and a base (e.g., Cs₂CO₃ or K₂CO₃) in a solvent mixture such as THF/water. nih.govnih.gov The use of microwave conditions has been shown to accelerate these couplings. nih.gov

| Coupling Partner | Reaction Name | Typical Catalyst System | Product Structure Example |

|---|---|---|---|

| Arylboronic Acid (Ar-B(OH)₂) | Suzuki-Miyaura Coupling | PdCl₂(dppf) / Cs₂CO₃ | (2,3,2'-trifluorobiphenyl-5'-yl)-Ar-methane |

| Alkenyl Grignard (R-CH=CH-MgBr) | Kumada-Corriu Coupling | Pd(0) / Xantphos | Allyl-(2,3,2'-trifluorobiphenyl-5'-yl)methane |

| Lithium Acetylide (R-C≡C-Li) | Sonogashira-type Coupling | [Pd(μ-I)PᵗBu₃]₂ | Propargyl-(2,3,2'-trifluorobiphenyl-5'-yl)methane |

The introduction of a wide range of heteroatom-linked substituents is primarily achieved through the nucleophilic substitution reactions described in section 4.1.1. This strategy allows for the synthesis of key structural motifs found in pharmaceuticals and materials science.

Amines and Ethers: As previously mentioned, amines and ethers are readily synthesized by reacting this compound with amine and alkoxide/phenoxide nucleophiles, respectively. These reactions provide access to a large library of derivatives by simply varying the R-group on the nucleophile.

Amides and Sulfonamides: Amide and sulfonamide linkages can be introduced through several methods. One approach involves the reaction with the pre-formed anion of an amide or sulfonamide. A more common, two-step approach involves the initial synthesis of the primary amine via substitution with ammonia or an ammonia equivalent, followed by acylation with an acyl chloride (R-COCl) or sulfonylation with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. The synthesis of N-trifluoromethyl amides, for instance, is an area of interest, though it often requires specialized reagents and conditions. nih.gov

Transformations Targeting the Fluorinated Biphenyl (B1667301) Core

The trifluorobiphenyl core is chemically robust, but its reactivity can be exploited through advanced techniques like C-F bond activation or by leveraging the electronic effects of the fluorine substituents in aromatic substitution reactions.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. mdpi.com However, transition-metal-catalyzed C-F bond activation has emerged as a powerful, albeit often challenging, strategy for the functionalization of fluoroaromatics. mdpi.comnih.govresearchgate.net This process typically involves the oxidative addition of a C-F bond to a low-valent transition metal center (e.g., Ni, Pd, Rh). mdpi.com

For the 2,3,2'-trifluorobiphenyl core, C-F activation would likely require specialized catalysts and forcing conditions. The reaction could potentially lead to hydrodefluorination (replacement of F with H), or cross-coupling reactions where the fluorine atom is replaced with other functional groups. mdpi.com Photocatalysis is also a developing field for C-F bond activation under milder conditions. nih.gov While not a routine transformation, C-F activation represents a frontier approach for modifying the fluorinated scaffold of the title compound.

The three fluorine atoms exert a powerful electronic influence on the biphenyl rings, dictating the regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): Fluorine is an electron-withdrawing group via induction, which strongly deactivates the aromatic rings towards attack by electrophiles. Therefore, EAS reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the trifluorobiphenyl core are expected to be sluggish and require harsh conditions. Due to their deactivating nature, the fluorine atoms act as meta-directors for incoming electrophiles. libretexts.orgyoutube.com The most likely positions for substitution would be C-4, C-5, C-4', and C-6'.

Nucleophilic Aromatic Substitution (NAS or SₙAr): Conversely, the strong electron-withdrawing nature of fluorine activates the aromatic rings towards nucleophilic attack. masterorganicchemistry.comlibretexts.org This SₙAr reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks a carbon bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of multiple fluorine atoms enhances this effect. The substitution occurs at positions ortho and para to the activating fluorine groups. libretexts.orgyoutube.com In the 2,3,2'-trifluorobiphenyl system, the fluorine atoms are ortho and para to other positions on the rings, making them susceptible to displacement by strong nucleophiles like alkoxides, amines, or thiolates.

| Reaction Type | Ring Activity | Directing Effect of Fluorine | Predicted Substitution Positions |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivated | meta-directing | 4, 5, 4', 6' |

| Nucleophilic Aromatic Substitution (SₙAr) | Strongly Activated | ortho, para-directing | 2, 3, 2' (Displacement of F) |

Synthesis of More Complex Molecular Architectures and Hybrid Systems

The strategic functionalization of this compound can lead to the generation of sophisticated molecular architectures, including macrocycles, polymers, and dendrimers, as well as hybrid materials with tailored properties. The inherent rigidity and lipophilicity of the trifluorobiphenyl unit can impart unique conformational constraints and phase behaviors to the resulting macromolecules.

Nucleophilic Substitution for Complex Scaffolds

The most direct approach to building larger molecules from this compound involves the displacement of the bromide ion by a nucleophile. By employing di- or multifunctional nucleophiles, it is possible to link multiple biphenyl units together, leading to the formation of oligomers or polymers.

For instance, the reaction with bisphenols or dithiols under basic conditions could yield polyethers or polythioethers, respectively. The general scheme for such a polymerization would involve the repeated nucleophilic attack of the bifunctional monomer on the bromomethyl group of the biphenyl unit.

Table 1: Hypothetical Polymerization Reactions of this compound

| Nucleophilic Monomer | Resulting Polymer Type | Potential Properties |

| Bisphenol A | Polyether | High thermal stability, good dielectric properties. |

| 1,4-Benzenedithiol | Polythioether | High refractive index, potential for metal coordination. |

| 4,4'-Biphenyldiol | Poly(ether-biphenyl) | Enhanced rigidity and thermal stability. |

This table presents hypothetical reactions based on the known reactivity of benzyl (B1604629) bromides.

Macrocyclization Reactions

The synthesis of macrocycles can be achieved through intramolecular cyclization of a precursor containing the this compound moiety and a nucleophilic group at the other end of a flexible linker. Alternatively, intermolecular condensation of two different building blocks, one containing the biphenyl unit and another acting as a linker, under high dilution conditions can also afford macrocyclic structures. These macrocycles, incorporating the rigid fluorinated biphenyl unit, could exhibit interesting host-guest chemistry or be used as building blocks for even larger supramolecular assemblies. mdpi.comnih.gov

Synthesis of Hybrid Materials

Hybrid organic-inorganic materials can be conceptualized by grafting the this compound unit onto the surface of inorganic materials like silica (B1680970) or gold nanoparticles. This can be achieved by first functionalizing the surface with a nucleophilic group (e.g., an amine or thiol) which can then react with the bromomethyl group of the biphenyl compound. The resulting hybrid materials would benefit from the properties of both the inorganic core (e.g., stability, plasmonic properties) and the organic shell (e.g., hydrophobicity, specific recognition sites).

Table 2: Potential Strategies for Hybrid Material Synthesis

| Inorganic Substrate | Surface Functionalization | Resulting Hybrid Material | Potential Application |

| Silica Gel | Aminopropylation | Silica-grafted trifluorobiphenyl | Stationary phase in chromatography |

| Gold Nanoparticles | Thiolation | Gold-core/trifluorobiphenyl-shell | Sensing, drug delivery |

| Mesoporous Silica | Co-condensation with organosilane | Trifluorobiphenyl-functionalized mesoporous silica | Catalysis, separation |

This table outlines potential synthetic routes based on established methods for surface modification and the reactivity of benzyl bromides.

Academic Research Applications of 5 Bromomethyl 2,3,2 Trifluorobiphenyl As a Chemical Scaffold

Applications in Medicinal Chemistry Research and Ligand Design

The unique combination of a fluorinated biphenyl (B1667301) structure and a reactive chemical linker in 5'-Bromomethyl-2,3,2'-trifluorobiphenyl makes it a molecule of interest for various applications in medicinal chemistry and ligand design.

In medicinal chemistry, certain molecular scaffolds are termed "privileged structures" because they are capable of binding to a range of different biological targets. mdpi.comugm.ac.id These scaffolds, such as the benzopyrone or s-triazine core, appear in numerous FDA-approved drugs and serve as a robust starting point for developing new bioactive compounds. mdpi.comnih.gov The biphenyl framework itself is a component of many known inhibitors, including those targeting the PD-1/PD-L1 interaction. researchgate.net

The 2,3,2'-trifluorobiphenyl core of this compound can be considered a privileged scaffold. Its utility stems from:

Structural Rigidity and Versatility : The biphenyl unit provides a stable and predictable three-dimensional structure that can be systematically modified.

Synthetic Accessibility : The bromomethyl group is a key functional handle, allowing for the straightforward attachment of various chemical moieties through nucleophilic substitution reactions. This facilitates the creation of large, diverse libraries of compounds from a single core structure, a common strategy in identifying new hit compounds. researchgate.net

Target Interaction : The aromatic rings can engage in crucial π-stacking and hydrophobic interactions within protein binding sites, while the fluorine atoms can form specific halogen bonds or modulate electronic properties to enhance binding affinity.

Scaffold hopping is a widely used strategy in drug discovery that aims to identify novel core structures (chemotypes) that retain the biological activity of a known parent compound. niper.gov.inpsu.edu This approach is valuable for generating new intellectual property, improving pharmacokinetic profiles, or overcoming other liabilities of an existing drug series. niper.gov.innih.gov The process can range from minor modifications, like heteroatom swaps, to the complete replacement of a central scaffold while preserving the spatial arrangement of key pharmacophoric features. nih.gov

The this compound scaffold could feature in this methodology in two primary ways:

As a hopping target : Researchers might arrive at this fluorinated biphenyl core when attempting to replace a different, less desirable scaffold in a known ligand, aiming to improve properties like metabolic stability. niper.gov.in

As a hopping starting point : The trifluorobiphenyl core itself can be used as a template for further hopping experiments, where one or both of the phenyl rings are replaced with different heterocyclic systems to explore new chemical space and interactions with a biological target. nih.govdundee.ac.uk

The functionalized biphenyl scaffold is a key element in the design of inhibitors for various therapeutically important proteins.

PD-L1 Inhibitors : The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that some cancers exploit to evade the immune system. nih.govresearchgate.net Small molecules, particularly those based on a biphenyl scaffold, have been shown to inhibit this interaction by inducing and stabilizing a PD-L1 dimer, which prevents its binding to PD-1. researchgate.netnih.gov The this compound structure provides the necessary biphenyl core, and its bromomethyl group could be used to synthesize a library of derivatives to optimize binding and inhibitory activity. researchgate.netmedchemexpress.com

EGFR Inhibitors : The epidermal growth factor receptor (EGFR) is a well-established target in oncology, and numerous inhibitors have been developed. nih.govnih.gov The design of these inhibitors often requires a scaffold that can correctly position functional groups to interact with the ATP-binding site of the kinase. nih.gov While many approved inhibitors use quinazoline (B50416) or pyrimidine (B1678525) cores, novel scaffolds are continuously sought to overcome resistance mutations. nih.govmdpi.com A scaffold like this compound could serve as a foundation for developing new classes of EGFR inhibitors, where the bromomethyl handle is used to attach moieties that target key residues in the EGFR active site. nih.gov

Dopamine (B1211576) D2 Receptor Ligands : The dopamine D2 receptor is a primary target for antipsychotic drugs and therapies for Parkinson's disease. nih.govnih.gov Ligands for this G protein-coupled receptor (GPCR) often require a specific arrangement of aromatic and basic groups to achieve high affinity and selectivity. nih.govclinpgx.org The biphenyl scaffold can provide the necessary structural framework, and derivatization of the bromomethyl group could introduce the amine functionalities common to many D2 ligands.

The substituents on a molecular scaffold have a profound impact on its biological properties. The fluorine and bromomethyl groups in this compound each confer distinct and advantageous characteristics.

Fluorine Substituent Effects : The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry. researchgate.net The three fluorine atoms on the biphenyl core can:

Enhance Metabolic Stability : The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug. nih.gov

Increase Binding Affinity : Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and halogen bonds. Its high electronegativity can also modulate the electronic character of the aromatic rings to optimize interactions. nih.gov

Improve Lipophilicity : Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. researchgate.netnih.gov

Bromomethyl Substituent Effects : The bromomethyl group (-CH₂Br) is primarily a reactive handle. Its importance lies in its utility for synthetic diversification:

Alkylation Site : It is an excellent electrophile, readily reacting with nucleophiles like amines, thiols, and phenols. This allows for the covalent attachment of a wide array of functional groups, enabling systematic structure-activity relationship (SAR) studies.

Covalent Inhibition : In some designs, a reactive group like bromomethyl can be positioned to form a covalent bond with a nucleophilic amino acid residue (e.g., cysteine) in a protein's active site, leading to irreversible inhibition.

The following table illustrates the potential contribution of these substituents to key molecular properties relevant in drug design.

| Property | Effect of Fluorine Substitution | Effect of Bromomethyl Group | Rationale |

| Metabolic Stability | Increased | Neutral (prior to reaction) | The C-F bond is highly stable to enzymatic cleavage, while the -CH₂Br group is a synthetic handle not typically designed to remain in the final molecule. nih.gov |

| Lipophilicity (LogP) | Increased | Increased | Fluorine is a lipophilic atom. The bromoalkyl group also contributes to lipophilicity. researchgate.net |

| Binding Interactions | Can form halogen/H-bonds; alters ring electronics | Serves as an attachment point for groups that form key interactions | Fluorine acts directly, while the bromomethyl group acts as a synthetic enabler for other interacting moieties. nih.gov |

| Synthetic Utility | Generally inert | High (reactive electrophile) | Fluorine atoms are stable, whereas the bromomethyl group is designed for chemical modification. |

Computational methods are indispensable in modern drug discovery for predicting how a molecule will interact with its target protein before it is synthesized. texilajournal.comnih.gov

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through a scoring function. ugm.ac.idnih.gov For derivatives of this compound, docking studies would be used to predict how modifications to the scaffold would fit into the binding sites of targets like EGFR or PD-L1 and which derivatives are most likely to have high affinity. texilajournal.com

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in a ligand-protein complex over time, providing insight into the stability of the binding pose and the key interactions that maintain it.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models correlate variations in the chemical structure of a series of compounds with changes in their biological activity. researchgate.net By synthesizing a small library from the this compound scaffold and measuring their activity, a QSAR model could be built to predict the activity of new, unsynthesized derivatives, thereby guiding further synthetic efforts.

An illustrative table of hypothetical molecular docking results for derivatives of the scaffold against a protein target is shown below.

| Compound | Modification at Bromomethyl Position | Docking Score (kcal/mol) | Predicted Key Interactions |

| Derivative 1 | -NH-(CH₂)₂-OH | -8.5 | H-bond with Asp122; Pi-stacking with Tyr56 |

| Derivative 2 | -S-Cyclopropyl | -7.2 | Hydrophobic interaction with Met115 |

| Derivative 3 | -O-Phenyl | -9.1 | Pi-pi stacking with Phe112; Pi-stacking with Tyr56 |

| Derivative 4 | -NH-SO₂-CH₃ | -7.9 | H-bond with Asp122 and Ser117 |

This table is for illustrative purposes only. The values are not based on experimental data.

Contributions to Materials Science and Polymer Chemistry

While the primary applications of complex organic molecules like this compound are often in medicinal chemistry, their unique structural features can also be relevant to materials science. Halogenated and fluorinated aromatic compounds are known for their use in creating specialized polymers and functional materials.

The trifluorobiphenyl core could impart properties such as high thermal stability, chemical resistance, and specific electronic characteristics desirable in high-performance polymers or organic electronics. The reactive bromomethyl group provides a site for polymerization or for grafting the molecule onto a surface to modify its properties. However, specific research detailing the use of this compound in materials science or polymer chemistry is not widely documented.

Incorporation into Polymeric Architectures as Monomers for Advanced Materials

The presence of the reactive bromomethyl group in this compound allows for its use as a monomer in polymerization reactions. This enables the incorporation of the rigid and fluorinated biphenyl unit into the backbone of polymers. The introduction of such fluorinated moieties can significantly influence the properties of the resulting materials, including their thermal stability, solubility, and electronic characteristics. Researchers are exploring the use of this compound to create advanced polymers for a variety of applications, leveraging the unique attributes conferred by the trifluorobiphenyl scaffold.

Exploration in Organic Electronic Devices and Conjugated π-Systems

In the field of organic electronics, the design and synthesis of new materials with specific electronic properties are crucial. The trifluorobiphenyl core of this compound is a π-conjugated system, which is a key feature for materials used in organic electronic devices. The fluorine atoms on the biphenyl rings can modify the electronic energy levels of the molecule, which is a critical factor in the performance of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromomethyl group provides a convenient handle for further chemical modifications, allowing for the extension of the π-conjugated system or the attachment of other functional groups to fine-tune the material's properties for specific device applications.

Design of Functional Materials with Tunable Electronic and Optical Properties

The ability to systematically modify the structure of this compound makes it an attractive scaffold for the design of functional materials with tunable properties. By strategically replacing the bromine atom or modifying the biphenyl core, researchers can alter the electronic and optical characteristics of the resulting molecules. For instance, the introduction of different substituents can shift the absorption and emission wavelengths of light, making these materials promising candidates for applications in sensors, probes, and optoelectronic devices. The fluorinated nature of the scaffold can also impart desirable properties such as high electron affinity and improved stability.

Fundamental Contributions to Organic Synthesis and Methodology Development

Beyond its direct applications in materials science, this compound also plays a role in advancing the field of organic synthesis itself.

Development of Novel Synthetic Routes and Reaction Methodologies

The synthesis of complex organic molecules often requires the development of new and efficient synthetic routes. The preparation of this compound and its subsequent transformations can drive the discovery of novel reaction methodologies. For example, the Suzuki coupling reaction is a powerful tool for creating the biphenyl core of this molecule, and further research may focus on optimizing these conditions or developing alternative, more sustainable methods. scispace.com The reactivity of the bromomethyl group allows for its participation in a wide range of chemical reactions, providing a platform for exploring new synthetic transformations and expanding the toolkit of organic chemists.

Emerging Research Perspectives and Future Directions

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of functionalized biphenyls, such as 5'-Bromomethyl-2,3,2'-trifluorobiphenyl, is traditionally reliant on methods that can be resource-intensive and generate significant waste. The principles of green chemistry are driving a shift towards more environmentally benign synthetic routes. For the synthesis of this compound, several sustainable approaches can be envisioned.

One promising avenue is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, in aqueous media. researchgate.net This approach minimizes the use of volatile organic solvents, which are a major source of environmental pollution. The development of water-soluble catalysts and ligands is crucial for the success of these reactions. researchgate.net

Microwave-assisted synthesis is another powerful tool in green chemistry that could be applied to the synthesis of this compound. vu.nlbrazilianjournals.com.brnih.goveurekaselect.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced by-product formation. nih.gov This technique is particularly advantageous for the synthesis of fluorinated compounds, which can sometimes be challenging under conventional heating. eurekaselect.com

Furthermore, the development of catalytic systems that can be recycled and reused is a key aspect of sustainable chemistry. The use of supported catalysts, for instance, on solid matrices, can facilitate their separation from the reaction mixture and subsequent reuse, reducing both cost and waste.

| Green Chemistry Approach | Potential Advantages for Synthesizing this compound | Key Research Focus |

| Aqueous Suzuki-Miyaura Coupling | Reduced use of volatile organic solvents, improved safety profile. | Development of water-soluble palladium catalysts and ligands. |

| Microwave-Assisted Synthesis | Accelerated reaction times, increased yields, reduced side-product formation. nih.gov | Optimization of microwave parameters for specific reaction steps. |

| Recyclable Catalysis | Reduced catalyst waste and cost, simplified product purification. | Design of robust and easily separable catalyst systems. |

Advanced Computational Studies for Predictive Modeling of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to predict and understand the reactivity and selectivity of molecules like this compound. nih.govtandfonline.comingentaconnect.comresearchgate.netresearchgate.netacs.orgrsc.orguit.no By modeling the electronic structure and energy landscapes of reactants, transition states, and products, researchers can gain insights into reaction mechanisms and predict the most favorable reaction pathways.

For this compound, computational studies could be employed to:

Predict regioselectivity in further functionalization reactions. The fluorine and bromomethyl substituents will influence the electron density of the biphenyl (B1667301) rings, directing incoming electrophiles or nucleophiles to specific positions. DFT calculations can map the electrostatic potential and frontier molecular orbitals to predict these sites of reactivity. researchgate.net

Model reaction kinetics and thermodynamics to optimize reaction conditions. By calculating activation energies and reaction enthalpies, computational models can help in selecting the most efficient catalysts, solvents, and temperature ranges for synthetic transformations.

Design novel catalysts for specific reactions. Computational screening of potential catalyst structures can accelerate the discovery of new and more efficient catalytic systems for the synthesis and functionalization of this compound.

The development of more accurate and efficient computational methods, including machine learning algorithms trained on large chemical datasets, will further enhance the predictive power of these models. nih.govopenreview.netnih.govmalvernpanalytical.com

Expansion into Novel Bioactive Scaffold Development for Neglected Diseases

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. researchgate.netnih.govresearchgate.netnih.gov The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net The presence of the trifluorobiphenyl core in this compound, combined with the reactive bromomethyl handle, makes it an attractive starting point for the development of novel bioactive scaffolds, particularly for neglected diseases where new therapeutic options are urgently needed.

The bromomethyl group can be readily converted into a variety of other functional groups, allowing for the rapid generation of a library of derivatives for biological screening. These derivatives could be tested for activity against a range of targets in pathogens that cause neglected diseases, such as protozoan parasites or bacteria.

For example, the fluorinated biphenyl core could be optimized to interact with specific enzyme active sites or protein-protein interfaces in these organisms. The flexibility in derivatization offered by the bromomethyl group would allow for the fine-tuning of the molecule's physicochemical properties to improve its drug-like characteristics.

| Potential Therapeutic Area | Rationale for this compound Scaffold |

| Antiprotozoal Agents | The fluorinated biphenyl moiety can enhance cell permeability and metabolic stability, crucial for targeting intracellular parasites. |

| Antibacterial Agents | The ability to generate a diverse library of derivatives allows for screening against a wide range of bacterial targets. |

| Antiviral Agents | The rigid biphenyl scaffold can be used to design inhibitors of viral enzymes or entry processes. |

Integration into Supramolecular Chemistry and Nanomaterials Science

The structure of this compound also lends itself to applications in supramolecular chemistry and nanomaterials science. nih.govmdpi.comnih.govresearchgate.netmdpi.commdpi.comarxiv.orgresearchgate.netnih.gov The biphenyl unit can participate in π-π stacking interactions, which are a key driving force in the self-assembly of molecules into larger, ordered structures. The fluorine atoms can engage in halogen bonding, a directional non-covalent interaction that is increasingly being used to control the formation of supramolecular architectures. mdpi.com

The bromomethyl group serves as a versatile anchor point for attaching the biphenyl unit to surfaces or for incorporating it into larger molecular frameworks. For example, it could be used to functionalize nanoparticles, polymers, or self-assembled monolayers. The resulting materials could have interesting optical, electronic, or recognition properties.

Potential applications in this area include:

Organic electronics: Fluorinated biphenyls are known to have applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Sensors: Supramolecular assemblies based on this compound could be designed to selectively bind to and detect specific analytes.

Smart materials: The self-assembly of these molecules could be controlled by external stimuli, such as light or temperature, leading to the development of responsive materials.

Exploration of Asymmetric and Stereoselective Synthesis for Chiral Analogs

The biphenyl axis in ortho-substituted biphenyls can be a source of chirality, a property that is of paramount importance in medicinal chemistry and materials science. While this compound itself is not chiral, the introduction of additional substituents at the ortho positions could lead to the formation of atropisomers, which are stereoisomers that are stable due to restricted rotation around a single bond.

The development of asymmetric and stereoselective methods for the synthesis of chiral analogs of this compound is a significant future direction. chemrxiv.orgpnas.orgacs.orgchemrxiv.orgacs.orgresearchgate.netmdpi.com This could be achieved through various strategies, including:

Chiral catalysts: The use of chiral palladium catalysts in cross-coupling reactions can induce asymmetry in the biphenyl backbone. chemrxiv.orgacs.org

Chiral auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the reaction, with the auxiliary being removed in a subsequent step.

Resolution of racemates: A racemic mixture of chiral biphenyls can be separated into its constituent enantiomers using chiral chromatography or by derivatization with a chiral resolving agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5'-bromomethyl-2,3,2'-trifluorobiphenyl while minimizing undesired side reactions?

- Methodological Answer :

- Use bromomethylation via (bromomethyl)triphenylphosphonium bromide (a stable brominating agent; purity >95% recommended) under controlled conditions (0–5°C) to reduce electrophilic substitution at alternative positions .

- Monitor reaction progress via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) to detect intermediates like trifluoromethanesulfonate derivatives, which may form during competing pathways .

- Purify crude products using flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by low-temperature recrystallization (storage <4°C to prevent decomposition) .

Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer :

- Combine GC-MS (electron ionization mode, m/z 300–400 range) to detect brominated byproducts and 19F NMR (CDCl3 solvent, δ -110 to -120 ppm for trifluoromethyl groups) to verify substitution patterns .

- Cross-validate purity using HPLC-UV (λ = 254 nm) with a biphenyl-specific column, comparing retention times against certified standards (e.g., 2-bromobiphenyl, CAS 2052-07-5) .

Q. How should researchers address stability issues during storage of fluorinated bromomethyl compounds?

- Methodological Answer :

- Store under inert atmosphere (argon) in amber vials at -20°C to prevent photodegradation and hydrolysis.

- Conduct accelerated stability studies (40°C/75% RH for 14 days) and monitor via TLC (silica gel, iodine visualization) for decomposition products like dehalogenated analogs .

Advanced Research Questions

Q. How can regioselectivity challenges in the functionalization of trifluorobiphenyl scaffolds be systematically investigated?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G* level) to map electron density distributions and predict bromomethylation sites. Validate experimentally via X-ray crystallography (if crystalline) or NOESY NMR to confirm spatial arrangements .

- Compare reactivity with analogs like 3-bromophenyl trifluoromethanesulfonate (CAS 66107-31-1), noting steric and electronic effects of fluorine substituents .

Q. What strategies resolve contradictions in spectroscopic data for bromomethyl-fluorinated compounds?

- Methodological Answer :

- Apply iterative analysis (qualitative research framework):

Re-examine sample preparation (e.g., solvent polarity effects on NMR shifts).

Cross-reference with high-resolution mass spectrometry (HRMS) to rule out isotopic interference.

Replicate synthesis using alternative reagents (e.g., 2-(5-bromo-2-fluorobenzyl)benzo[b]thiophene, CAS 1034305-17-3) to isolate variables .

Q. How can researchers design mechanistic studies to probe the role of fluorine in bromomethylation kinetics?

- Methodological Answer :

- Conduct kinetic isotope effect (KIE) studies using deuterated solvents (e.g., D2O vs. H2O) to assess proton transfer steps.

- Use stopped-flow UV-Vis spectroscopy to monitor intermediates in real-time, comparing fluorinated vs. non-fluorinated substrates (e.g., 2-bromobiphenyl vs. 3',4',5'-trifluorobiphenyl-2-amine) .

Notes for Methodological Rigor

- Synthetic Reproducibility : Always report lot-specific purity (>95.0% HLC) and supplier metadata (e.g., Kanto Reagents catalog codes) to ensure traceability .

- Data Interpretation : Use peer-reviewed frameworks (e.g., iterative qualitative analysis) to address contradictions, avoiding overreliance on single datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.